molecular formula C14H10ClNO4 B5769168 (3-chlorophenyl)methyl 4-nitrobenzoate

(3-chlorophenyl)methyl 4-nitrobenzoate

Cat. No.: B5769168
M. Wt: 291.68 g/mol
InChI Key: XHKVHONUELAUPU-UHFFFAOYSA-N
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Description

(3-chlorophenyl)methyl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chlorophenyl group attached to a methyl 4-nitrobenzoate moiety

Properties

IUPAC Name

(3-chlorophenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-12-3-1-2-10(8-12)9-20-14(17)11-4-6-13(7-5-11)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKVHONUELAUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)methyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (3-chlorophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group on the benzene ring can be a site for nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Reduction: (3-chlorophenyl)methyl 4-aminobenzoate.

    Hydrolysis: 4-nitrobenzoic acid and (3-chlorophenyl)methanol.

Scientific Research Applications

(3-chlorophenyl)methyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in research applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Similar structure but lacks the 3-chlorophenyl group.

    (3-chlorophenyl)methyl benzoate: Similar structure but lacks the nitro group.

    4-nitrobenzyl chloride: Contains the nitro group but has a different functional group.

Uniqueness

(3-chlorophenyl)methyl 4-nitrobenzoate is unique due to the presence of both the 3-chlorophenyl and 4-nitrobenzoate moieties. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it versatile for different applications in research and industry.

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